molecular formula C22H24N6O8S2 B026415 Ceftazidima pentahidratada CAS No. 78439-06-2

Ceftazidima pentahidratada

Número de catálogo: B026415
Número CAS: 78439-06-2
Peso molecular: 564.6 g/mol
Clave InChI: GCZOCVAKBHTGOL-ROMZVAKDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fortam, también conocido como ceftazidima, es un antibiótico cefalosporínico de tercera generación, de amplio espectro y semisintético. Se utiliza principalmente para la administración parenteral para tratar una variedad de infecciones bacterianas. Fortam es notable por su resistencia a numerosas beta-lactamasas y su amplio espectro de actividad contra bacterias Gram-negativas, incluyendo Pseudomonas aeruginosa .

Aplicaciones Científicas De Investigación

Microbiological Applications

Ceftazidime pentahydrate is primarily employed in microbiological laboratories for antimicrobial susceptibility testing (AST). It is used to determine the sensitivity of bacterial isolates to antibiotics, guiding treatment decisions.

Key Uses in Microbiology:

  • Antimicrobial Susceptibility Testing: Utilized in panels, discs, and MIC (Minimum Inhibitory Concentration) strips to assess the efficacy against Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa .
  • Selective Media Supplement: Acts as a selective agent in various culture media, enhancing the isolation of specific pathogens .

Case Study Example:

In a study assessing the efficacy of ceftazidime against Burkholderia pseudomallei, treatment regimens demonstrated significantly improved survival rates in murine models when compared to control groups. This highlights its potential role in bioterrorism countermeasures .

Clinical Applications

Ceftazidime pentahydrate is indicated for treating a variety of infections due to its broad-spectrum activity.

Indications Include:

  • Respiratory Infections: Effective against pneumonia and bronchopulmonary infections, particularly in patients with cystic fibrosis.
  • Central Nervous System Infections: Used in cases of bacterial meningitis caused by organisms like Haemophilus influenzae and Neisseria meningitidis .
  • Complicated Intra-abdominal and Urinary Tract Infections: Proven efficacy in treating polymicrobial infections and those caused by resistant strains .

Pharmacokinetics and Dosage Regimens

The pharmacokinetic profile of ceftazidime indicates that effective serum concentrations can be achieved with appropriate dosing regimens.

Pharmacokinetic Insights:

  • Studies show that maintaining a concentration of approximately 20 mg/L in serum is achievable with daily doses around 4 g .
  • A murine model study established that a regimen of 1200 mg/kg administered every six hours provided optimal protection during acute melioidosis .

Eukaryotic Cell Culture Studies

Research has also explored the effects of ceftazidime on human cells, particularly regarding cytotoxicity.

Findings:

  • In vitro studies on human bronchial epithelial cells indicated that even at concentrations significantly higher than therapeutic levels, ceftazidime exhibited low toxicity, suggesting a favorable safety profile for therapeutic use .

Spectrum of Activity

Ceftazidime's spectrum includes various clinically significant pathogens:

PathogenMIC Range (μg/mL)
Escherichia coli0.015–512
Pseudomonas aeruginosa≤0.03–1024
Streptococcus pneumoniaeVariable
Enterobacter spp.Variable

This table illustrates the varying susceptibility levels across different pathogens, emphasizing ceftazidime's role in treating resistant infections .

Resistance Mechanisms

Despite its effectiveness, resistance to ceftazidime can occur, primarily through the production of β-lactamases by certain bacteria. However, ceftazidime remains stable against many plasmid-encoded β-lactamases, making it a reliable choice for treating resistant strains .

Mecanismo De Acción

La ceftazidima ejerce sus efectos bactericidas inhibiendo enzimas responsables de la síntesis de la pared celular, principalmente la proteína 3 de unión a penicilina (PBP3). Esta inhibición evita la reticulación de las cadenas de peptidoglicano, lo que lleva a la lisis celular y la muerte. La resistencia del compuesto a las beta-lactamasas mejora su eficacia contra las bacterias productoras de beta-lactamasas .

Compuestos Similares:

    Cefotaxima: Otra cefalosporina de tercera generación con un espectro de actividad similar pero menos efectiva contra Pseudomonas aeruginosa.

    Ceftriaxona: Conocida por su larga vida media y su dosificación diaria, pero también menos efectiva contra Pseudomonas aeruginosa.

    Cefepime: Una cefalosporina de cuarta generación con actividad más amplia, incluyendo mejor eficacia contra las bacterias Gram-positivas.

Unicidad de la Ceftazidima: La ceftazidima es única debido a su alta estabilidad contra las beta-lactamasas y su potente actividad contra las bacterias Gram-negativas, particularmente Pseudomonas aeruginosa. Esto la convierte en un antibiótico valioso para tratar infecciones graves y resistentes .

Análisis Bioquímico

Biochemical Properties

Ceftazidime pentahydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis and remodeling of the bacterial cell wall peptidoglycan . By binding to these PBPs, ceftazidime pentahydrate disrupts cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death . This interaction is particularly effective against Gram-negative bacteria, making ceftazidime pentahydrate a valuable antibiotic in clinical settings .

Cellular Effects

Ceftazidime pentahydrate exerts significant effects on various types of cells and cellular processes. It inhibits cell proliferation by increasing the levels of the p27 protein, a classic negative regulator of the cell cycle . This inhibition occurs through the reduction of Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase, which in turn impedes the cell cycle from G1 to S phase . Additionally, ceftazidime pentahydrate has been shown to downregulate the transcriptional expression of Skp2, further inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of ceftazidime pentahydrate involves its bactericidal effect through the direct inhibition of specific PBPs in susceptible bacteria . By binding to these PBPs, ceftazidime pentahydrate prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . This inhibition leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceftazidime pentahydrate have been observed to change over time. The compound is known to be unstable and subject to hydrolytic degradation, which can affect its efficacy . Studies have shown that ceftazidime pentahydrate exhibits several transformation processes under different conditions, such as high temperature and exposure to vacuum . These changes can influence the stability and long-term effects of ceftazidime pentahydrate on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ceftazidime pentahydrate vary with different dosages in animal models. Studies have demonstrated that ceftazidime pentahydrate is effective in treating bacterial infections at various dosages, with higher doses showing increased efficacy . At high doses, ceftazidime pentahydrate can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In murine models, ceftazidime pentahydrate has been shown to reduce the median effective dose for 50% of animals (ED50) when combined with avibactam, a β-lactamase inhibitor .

Metabolic Pathways

Ceftazidime pentahydrate is involved in metabolic pathways that include interactions with enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . By inhibiting these enzymes, ceftazidime pentahydrate disrupts the synthesis of peptidoglycan, leading to bacterial cell death . This interaction is crucial for its bactericidal activity and effectiveness against a broad spectrum of bacteria .

Transport and Distribution

Ceftazidime pentahydrate is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its distribution is influenced by its physicochemical properties, such as water solubility and polar surface area . These properties affect its localization and accumulation within specific tissues, contributing to its therapeutic efficacy .

Subcellular Localization

The subcellular localization of ceftazidime pentahydrate is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is essential for its ability to inhibit cell wall synthesis and induce bacterial cell death .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La ceftazidima se sintetiza a través de un proceso de varios pasos que implica la acilación del ácido 7-aminocefalosporánico (7-ACA) con un agente acilante adecuado. El proceso típicamente involucra los siguientes pasos:

    Acilación: El 7-ACA se acila con un agente acilante que contiene tiazol.

    Formación de Oxima: El intermedio luego se hace reaccionar con una oxima para formar la estructura central de la ceftazidima.

    Purificación: El producto se purifica mediante cristalización o cromatografía para obtener ceftazidima de alta pureza.

Métodos de Producción Industrial: La producción industrial de ceftazidima implica procesos de fermentación a gran escala para producir 7-ACA, seguidos de pasos de síntesis química similares a los descritos anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el antibiótico cumpla con los estándares farmacéuticos .

Tipos de Reacciones:

    Oxidación: La ceftazidima puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol.

    Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.

    Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo beta-lactámico, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes:

    Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de Sustitución: Nucleófilos como aminas y tioles.

Productos Principales:

Comparación Con Compuestos Similares

    Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.

    Ceftriaxone: Known for its long half-life and once-daily dosing, but also less effective against Pseudomonas aeruginosa.

    Cefepime: A fourth-generation cephalosporin with broader activity, including better efficacy against Gram-positive bacteria.

Uniqueness of Ceftazidime: Ceftazidime is unique due to its high stability against beta-lactamases and its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This makes it a valuable antibiotic in treating severe and resistant infections .

Actividad Biológica

Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic primarily used to treat infections caused by Gram-negative bacteria. Its mechanism of action, pharmacokinetics, and interactions with biological systems are critical for understanding its efficacy and safety in clinical applications.

Ceftazidime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly PBP-3, which is essential for bacterial septation. This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and death. Ceftazidime also shows moderate affinity for PBP-1a and lower affinity for PBP-1b, which are involved in cell elongation processes .

Biological Activity Against Bacteria

Ceftazidime demonstrates significant activity against a range of clinically relevant Gram-negative pathogens, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

In vitro studies indicate that ceftazidime is effective even in the presence of some beta-lactamases, which are enzymes that can confer resistance to other beta-lactam antibiotics . The following table summarizes its activity against various bacteria:

Bacterial Species Activity
Escherichia coliHigh
Pseudomonas aeruginosaHigh
Klebsiella pneumoniaeHigh
Acinetobacter baumanniiModerate
Citrobacter spp.Moderate
Enterobacter spp.Moderate

Pharmacokinetics

Ceftazidime is typically administered intravenously or intramuscularly. Following intravenous administration, it achieves peak serum concentrations within 1 hour, with a half-life of approximately 2 hours in healthy individuals. The drug exhibits low protein binding (less than 10%) and does not accumulate in patients with normal renal function .

Research Findings and Case Studies

Recent studies have highlighted the interaction of ceftazidime with biological molecules such as DNA. A study demonstrated that ceftazidime pentahydrate shows a higher binding efficiency to DNA compared to cefotaxime sodium, indicating potential implications for its therapeutic use beyond traditional antibacterial activity .

Case Study: Efficacy in Complicated Urinary Tract Infections

In clinical trials for complicated urinary tract infections (cUTIs), ceftazidime was shown to be effective in a significant percentage of patients. In one study involving 1,091 patients, 34.9% showed positive outcomes when treated with ceftazidime . This underscores its utility in treating resistant infections.

Stability and Compatibility

The stability of ceftazidime pentahydrate is crucial for its clinical use. Studies indicate that it remains stable in solutions at room temperature for extended periods, making it suitable for intravenous administration . However, caution is advised regarding drug compatibility; certain combinations can lead to degradation or reduced efficacy.

Propiedades

Key on ui mechanism of action

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations.

Número CAS

78439-06-2

Fórmula molecular

C22H24N6O8S2

Peso molecular

564.6 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1

Clave InChI

GCZOCVAKBHTGOL-ROMZVAKDSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O

SMILES isomérico

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O

SMILES canónico

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O

melting_point

103-113

Key on ui other cas no.

78439-06-2

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Solubilidad

5.73e-03 g/L

Sinónimos

Ceftazidime
Ceftazidime Anhydrous
Ceftazidime Pentahydrate
Fortaz
Fortum
GR 20263
GR-20263
GR20263
LY 139381
LY-139381
LY139381
Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))-
Tazidime

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidime pentahydrate
Reactant of Route 2
Reactant of Route 2
Ceftazidime pentahydrate
Reactant of Route 3
Reactant of Route 3
Ceftazidime pentahydrate
Reactant of Route 4
Ceftazidime pentahydrate
Reactant of Route 5
Ceftazidime pentahydrate
Reactant of Route 6
Reactant of Route 6
Ceftazidime pentahydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.